![molecular formula C18H20O3 B14333360 4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl CAS No. 102534-41-8](/img/structure/B14333360.png)
4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-1,1’-biphenyl and prop-1-en-1-ol.
Etherification Reaction: The key step involves the etherification of 4-methoxy-1,1’-biphenyl with prop-1-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, alkanes, and partially reduced biphenyl derivatives.
Substitution: Halogenated biphenyls, amino biphenyls, and thiolated biphenyls.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anethole: A structurally similar compound with a methoxy group and a propenyl group attached to a benzene ring.
Coniferyl Alcohol: Contains a methoxy group and a propenyl group, but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is unique due to its biphenyl core and the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
102534-41-8 |
---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1-methoxy-4-[4-(2-prop-1-enoxyethoxy)phenyl]benzene |
InChI |
InChI=1S/C18H20O3/c1-3-12-20-13-14-21-18-10-6-16(7-11-18)15-4-8-17(19-2)9-5-15/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
UTTZZSNRTDQICF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.